4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide
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Overview
Description
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide is a chemical compound with the molecular formula C16H17N3O2. It is known for its unique structure, which includes a naphthalene ring, a piperazine ring, and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide typically involves the following steps:
Formation of Naphthalen-1-ylpiperazine: This step involves the reaction of naphthalene with piperazine under specific conditions to form N-naphthalen-1-ylpiperazine.
Formylation: The N-naphthalen-1-ylpiperazine is then subjected to formylation using formylating agents such as formic acid or formyl chloride to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-carboxy-N-naphthalen-1-ylpiperazine-1-carboxamide
Reduction: 4-hydroxymethyl-N-naphthalen-1-ylpiperazine-1-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .
Comparison with Similar Compounds
Similar Compounds
N-naphthalen-1-ylpiperazine-1-carboxamide: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
4-formyl-N-phenylpiperazine-1-carboxamide: Similar structure but with a phenyl group instead of a naphthalene ring, leading to different properties.
Uniqueness
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide is unique due to the presence of both the naphthalene ring and the formyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-12-18-8-10-19(11-9-18)16(21)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWMOIJWPVGVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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